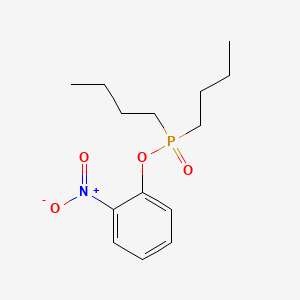
Phosphinic acid, dibutyl-, o-nitrophenyl ester
Description
Dibutylphosphinic acid o-nitrophenyl ester is an organophosphorus compound that features both ester and phosphinic acid functionalities. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the o-nitrophenyl group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
Properties
CAS No. |
96652-46-9 |
|---|---|
Molecular Formula |
C14H22NO4P |
Molecular Weight |
299.30 g/mol |
IUPAC Name |
1-dibutylphosphoryloxy-2-nitrobenzene |
InChI |
InChI=1S/C14H22NO4P/c1-3-5-11-20(18,12-6-4-2)19-14-10-8-7-9-13(14)15(16)17/h7-10H,3-6,11-12H2,1-2H3 |
InChI Key |
RHAYETSJRBXVME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(=O)(CCCC)OC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylphosphinic acid o-nitrophenyl ester typically involves the esterification of dibutylphosphinic acid with o-nitrophenol. This reaction can be catalyzed by various agents, including acid catalysts such as sulfuric acid or base catalysts like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of dibutylphosphinic acid o-nitrophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Dibutylphosphinic acid o-nitrophenyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dibutylphosphinic acid and o-nitrophenol.
Substitution: The o-nitrophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Major Products
Scientific Research Applications
Dibutylphosphinic acid o-nitrophenyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of dibutylphosphinic acid o-nitrophenyl ester involves the formation of an acyl-enzyme intermediate during enzymatic reactions. The o-nitrophenyl group acts as a leaving group, facilitating the transfer of the acyl group to the enzyme’s active site . This process is crucial in the study of enzyme kinetics and the development of enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Dibutylphosphinic acid m-nitrophenyl ester
- Dibutylphosphinic acid p-nitrophenyl ester
- Dibutylphosphinic acid 2,4-dinitrophenyl ester
Uniqueness
Dibutylphosphinic acid o-nitrophenyl ester is unique due to the position of the nitro group on the phenyl ring, which significantly influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications and reaction pathways compared to its m- and p-nitrophenyl counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


